molecular formula C16H11Cl2N5O2 B2945492 2-{5-[1-(2,4-dichlorobenzoyl)azetidin-3-yl]-1,2,4-oxadiazol-3-yl}pyrimidine CAS No. 1325701-57-2

2-{5-[1-(2,4-dichlorobenzoyl)azetidin-3-yl]-1,2,4-oxadiazol-3-yl}pyrimidine

Cat. No.: B2945492
CAS No.: 1325701-57-2
M. Wt: 376.2
InChI Key: LUAGGKBDCIQJFM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{5-[1-(2,4-dichlorobenzoyl)azetidin-3-yl]-1,2,4-oxadiazol-3-yl}pyrimidine is a complex organic compound that features a unique combination of azetidine, oxadiazole, and pyrimidine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{5-[1-(2,4-dichlorobenzoyl)azetidin-3-yl]-1,2,4-oxadiazol-3-yl}pyrimidine typically involves multiple steps:

    Formation of the Azetidine Ring: This can be achieved through the reaction of 2,4-dichlorobenzoyl chloride with an appropriate amine under controlled conditions.

    Oxadiazole Ring Formation: The azetidine intermediate is then reacted with a nitrile oxide to form the oxadiazole ring.

    Pyrimidine Ring Introduction: Finally, the oxadiazole intermediate is coupled with a pyrimidine derivative under suitable conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of advanced catalysts, optimized reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the azetidine ring.

    Reduction: Reduction reactions can also occur, especially at the oxadiazole ring.

    Substitution: The compound is susceptible to nucleophilic substitution reactions, particularly at the chlorinated benzoyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted benzoyl derivatives.

Scientific Research Applications

2-{5-[1-(2,4-dichlorobenzoyl)azetidin-3-yl]-1,2,4-oxadiazol-3-yl}pyrimidine has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as an antimicrobial and anticancer agent due to its unique structural features.

    Materials Science: The compound’s stability and electronic properties make it a candidate for use in organic electronics and photovoltaic cells.

    Biological Research: It is used as a probe to study various biochemical pathways and molecular interactions.

Mechanism of Action

The mechanism of action of 2-{5-[1-(2,4-dichlorobenzoyl)azetidin-3-yl]-1,2,4-oxadiazol-3-yl}pyrimidine involves its interaction with specific molecular targets:

    Molecular Targets: The compound can bind to enzymes and receptors, altering their activity.

    Pathways Involved: It may interfere with DNA replication and protein synthesis, leading to its antimicrobial and anticancer effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-{5-[1-(2,4-dichlorobenzoyl)azetidin-3-yl]-1,2,4-oxadiazol-3-yl}pyrimidine apart is its unique combination of three different heterocyclic rings, which imparts distinct chemical and biological properties not commonly found in other compounds.

Properties

IUPAC Name

(2,4-dichlorophenyl)-[3-(3-pyrimidin-2-yl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11Cl2N5O2/c17-10-2-3-11(12(18)6-10)16(24)23-7-9(8-23)15-21-14(22-25-15)13-19-4-1-5-20-13/h1-6,9H,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUAGGKBDCIQJFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)C2=C(C=C(C=C2)Cl)Cl)C3=NC(=NO3)C4=NC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11Cl2N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.